4-Hexylnaphthalen-1-OL
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Overview
Description
4-Hexylnaphthalen-1-OL is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring and a hexyl group attached to the fourth carbon. Naphthalenes are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexylnaphthalen-1-OL typically involves the alkylation of naphthalene followed by hydroxylation. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-hexylnaphthalene. This intermediate is then subjected to hydroxylation using reagents like potassium permanganate or osmium tetroxide to introduce the hydroxyl group at the first carbon position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Hexylnaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Hexylnaphthalen-1-one or 4-Hexylnaphthalene-1-carboxylic acid.
Reduction: 4-Hexylnaphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
4-Hexylnaphthalen-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hexylnaphthalen-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Naphthalene: The parent compound with no substituents.
1-Naphthol: A naphthalene derivative with a hydroxyl group at the first carbon but no alkyl substituent.
4-Methylnaphthalen-1-OL: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness: 4-Hexylnaphthalen-1-OL is unique due to the presence of both a hydroxyl group and a long alkyl chain, which imparts distinct physical and chemical properties. The hexyl group increases the hydrophobicity and potential for membrane interactions, while the hydroxyl group allows for hydrogen bonding and increased reactivity.
Properties
CAS No. |
61351-09-5 |
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Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
4-hexylnaphthalen-1-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-8-13-11-12-16(17)15-10-7-6-9-14(13)15/h6-7,9-12,17H,2-5,8H2,1H3 |
InChI Key |
FCKDPUBVMHXBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C2=CC=CC=C12)O |
Origin of Product |
United States |
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